1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide
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Overview
Description
1-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that combines a benzothiazole moiety with an azetidine ring and a pyrrolidinone group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a β-amino ester.
Pyrrolidinone Group Introduction: The pyrrolidinone group can be attached through a nucleophilic substitution reaction using a suitable leaving group.
Final Coupling: The final step involves coupling the benzothiazole core with the azetidine and pyrrolidinone intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The azetidine and pyrrolidinone groups may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)-3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)propanoic acid: This compound also contains a benzothiazole core but differs in its additional functional groups and biological activity.
3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate: This compound has a similar benzothiazole structure but includes a thieno ring and a sulfonate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the benzothiazole, azetidine, and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-14-5-6-16-15(10-14)21-19(27-16)23-11-13(12-23)18(25)20-7-3-9-22-8-2-4-17(22)24/h5-6,10,13H,2-4,7-9,11-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPVEXWQNJWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NCCCN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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